molecular formula C22H32N4O4+2 B1199959 Distigmine CAS No. 17299-00-2

Distigmine

Katalognummer B1199959
CAS-Nummer: 17299-00-2
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: AHZBEVXBKNYXPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Distigmine is a carbamate ester resulting from the formal condensation of both carboxy groups of hexane-1,6-diylbis(methylcarbamic acid) with the hydroxy group of 3-hydroxy-1-methylpyridinium. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor and a muscarinic agonist. It is a pyridinium ion and a carbamate ester.
Distigmine is a parasympathomimetic agent with a longer duration of action and enhanced drug accumulation compared to [DB00545] and [DB01400]. It is an anticholinergic drug and long-acting reversible carbamate cholinesterase inhibitor that binds directly and competitively to the agonist binding sites of muscurinic receptors. Distigmine is available in several countries as a treatment of underactive detrusor and voiding dysfunction in the urinary tract where the active ingredient is distigmine bromide. It improves detrusor function thereby restoring normal voiding patterns in patients suffering from detrusor underactivity.

Wissenschaftliche Forschungsanwendungen

Enhancing Urinary Bladder Smooth Muscle Contraction

Distigmine bromide, a reversible carbamate cholinesterase inhibitor, has been explored for its potential in managing dysuria. It's believed to enhance urinary bladder smooth muscle (UBSM) contraction during micturition by preventing acetylcholine decomposition. Research has shown that distigmine effectively enhances the contractile responses of UBSM, both to exogenous and endogenous acetylcholine in isolated UBSM preparations, suggesting its potential therapeutic role in dysuria management (Obara & Tanaka, 2019). Another study demonstrated that distigmine significantly potentiated the contractile components of UBSM in response to parasympathetic nerve stimulation, thereby suggesting a mechanism by which it restores detrusor underactivity (Obara et al., 2017).

Pharmacological Characteristics in Diabetic Models

The pharmacokinetics and pharmacodynamics of distigmine in a streptozotocin-induced diabetic rat model have been investigated. This study aimed to understand how diabetic nephropathy affects the pharmacokinetics and dynamics of distigmine, given its elimination through renal excretion and its use in treating detrusor underactivity (Ito et al., 2012).

Long-Lasting Effects on Urinary Bladder Function

Distigmine is noted for its long-lasting action compared to other cholinesterase inhibitors. Studies have examined its sustainability in enhancing the contractile function of UBSM and its mechanism. The findings suggest a distinct pharmacological feature of distigmine, where it shows prolonged efficacy in inhibiting acetylcholinesterase and improving myasthenia gravis, as well as enhancing bladder contractility over an extended period (Obara & Tanaka, 2019).

Eigenschaften

CAS-Nummer

17299-00-2

Produktname

Distigmine

Molekularformel

C22H32N4O4+2

Molekulargewicht

416.5 g/mol

IUPAC-Name

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate

InChI

InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2

InChI-Schlüssel

AHZBEVXBKNYXPU-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C

Kanonische SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C

Andere CAS-Nummern

17299-00-2

Synonyme

distigmine
distigmine bromide
hexamarium
pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide
Ubretid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Distigmine
Reactant of Route 2
Reactant of Route 2
Distigmine
Reactant of Route 3
Distigmine
Reactant of Route 4
Distigmine
Reactant of Route 5
Reactant of Route 5
Distigmine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Distigmine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.